4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride is a chemical compound belonging to the pyrrolo[2,3-b]pyridine family, which is characterized by a bicyclic structure comprising a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
The synthesis and analysis of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives have been explored in various studies. These compounds are often synthesized for their potential as therapeutic agents, particularly in targeting fibroblast growth factor receptors and other biological pathways relevant to cancer and metabolic diseases .
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride can be classified as a heterocyclic organic compound. Its structural classification places it within the category of nitrogen-containing heterocycles, specifically those that exhibit diverse pharmacological properties.
The synthesis of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride typically involves cyclization reactions that integrate various starting materials. One effective method reported includes the use of substituted 2-amino-1,5-diphenyl-1H-pyrrole derivatives reacted with active methylene compounds in acidic conditions .
In one approach, a cyclo-condensation reaction is performed using 2-amino-1,5-diphenyl-1H-pyrrole and active methylene compounds under reflux in acetic acid with hydrochloric acid as a catalyst. This method has shown to yield various substituted pyrrolo[2,3-b]pyridines with good efficiency . The reaction conditions typically involve heating for several hours to facilitate the formation of the desired bicyclic structure.
The molecular structure of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine features a fused bicyclic system. The pyrrole ring contributes to its basicity and reactivity due to the presence of nitrogen atoms. The methyl group at the 4-position influences the compound's electronic properties and steric hindrance.
The molecular formula for 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride is , with a molecular weight of approximately 182.65 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure .
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions typical for nitrogen-containing heterocycles. These include electrophilic substitutions and nucleophilic additions due to its electron-rich nature.
For example, reactions involving this compound may include modifications at the nitrogen or carbon positions through alkylation or acylation processes. Additionally, its derivatives have been synthesized to explore their biological activities against fibroblast growth factor receptors .
The mechanism of action for compounds like 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine often involves interaction with specific biological targets such as enzymes or receptors. For instance, derivatives have been shown to inhibit fibroblast growth factor receptor signaling pathways which are crucial in tumor growth and metastasis .
Studies have indicated that modifications on the pyrrolo[2,3-b]pyridine scaffold can significantly enhance potency against various biological targets. The mechanism typically involves binding interactions that disrupt normal signaling pathways leading to reduced cell proliferation or enhanced apoptosis in cancer cells .
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride appears as a white crystalline solid under standard laboratory conditions. Its solubility profile indicates moderate solubility in polar solvents such as water and methanol.
The compound exhibits basic properties due to the nitrogen atoms in its structure. It is stable under ambient conditions but should be stored away from strong acids or oxidizing agents which may lead to decomposition or unwanted reactions.
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride has potential applications in drug development due to its biological activity against specific targets like fibroblast growth factor receptors. Research has focused on its role as an inhibitor in cancer therapy and metabolic disorders . Additionally, ongoing studies aim to further explore its pharmacological profile and optimize its efficacy through structural modifications.
Multicomponent reactions (MCRs) represent a sophisticated one-pot strategy for constructing the tetrahydropyrrolopyridine scaffold of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with high atom economy and reduced purification steps. These convergent approaches enable simultaneous formation of multiple carbon–heteroatom and carbon–carbon bonds, efficiently assembling complex molecular architectures from simple precursors. A particularly effective method involves the acid-catalyzed condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with substituted arylglyoxals and acetamide derivatives in refluxing acetonitrile, yielding advanced bicyclic intermediates. Subsequent recyclization occurs under acidic ethanol conditions (acetic acid/ethanol, 1:1) in the presence of primary amines, where the pyranone ring undergoes selective cleavage and reformation into the dihydropyrrolone core. This transformation proceeds via an acyclic enaminone intermediate that spontaneously cyclizes to furnish the pyrrolopyridine framework with the methyl substituent strategically positioned at the 4- or 6-position depending on the specific reaction pathway [4] [7].
Post-Ugi modifications provide an alternative modular approach to access N-alkylated derivatives. The sequence begins with Ugi condensation involving aminoaldehyde acetals, carbonyl compounds (aldehydes/ketones), propiolic acids, and isocyanides. Subsequent acid-mediated deprotection (using sulfuric acid) triggers an intramolecular imino Diels–Alder (Povarov) reaction with substituted anilines in ethanol, yielding 2,3-dihydropyrroloquinoline precursors that can be further modified to incorporate the methyl group on the pyrrolopyridine ring. This methodology demonstrates remarkable tolerance for diverse functional groups, accommodating both electron-donating and electron-withdrawing substituents on aromatic components while maintaining the structural integrity of the dihydropyrrolopyridine core [6].
Table 1: Multicomponent Reaction Optimization for Pyrrolopyridine Synthesis
Amine Component | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
2-(4-Methoxyphenyl)ethan-1-amine | Acetic acid | Ethanol | Reflux | 4 | 60 |
Ammonium acetate | None | Ethanol | Reflux | 4 | 41 |
Benzylamine | Acetic acid | Acetonitrile | 82 | 8 | 39 |
2-Aminoethanol | Acetic acid | Ethanol | Reflux | 4 | 57 |
The versatility of these MCR strategies is evidenced by their compatibility with various amine inputs, including aliphatic, aromatic, and functionalized amines. Reaction optimization studies reveal that acetic acid catalysis in ethanol at reflux temperature provides superior yields compared to acetonitrile or dioxane systems, primarily due to enhanced solubility of intermediates and optimal protonation dynamics. Crucially, extending reaction time beyond 4 hours typically diminishes yields due to competitive decomposition pathways, emphasizing the importance of precise reaction control [4].
Achieving precise regiocontrol during functionalization of the 2,3-dihydropyrrolo[2,3-b]pyridine scaffold presents significant synthetic challenges due to the differential reactivity of the electron-rich pyrrole ring versus the electron-deficient pyridine moiety. The fused bicyclic system exhibits distinct electrophilic substitution preferences, with C-5 and C-6 positions (pyridine ring) favoring nucleophilic attack while the pyrrole ring (particularly C-3 position) is susceptible to electrophilic modifications. Strategic halogenation at the C-5 position can be accomplished using phosphorus oxychloride, which simultaneously activates the pyridine nitrogen and delivers chloride nucleophile to the adjacent carbon. This generates versatile 5-chloro intermediates that serve as springboards for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with arylboronic acids), Buchwald-Hartwig amination (with primary/secondary amines), and cyanation (using zinc cyanide) [1] [6].
The methyl substituent at the 4-position significantly influences regioselectivity during further elaborations. Electrophilic aromatic substitution preferentially occurs ortho to the methyl group on the pyridine ring when using moderately activating electrophiles (e.g., bromine in acetic acid), while strongly directing metalation strategies (e.g., lithium-halogen exchange followed by electrophilic quench) enable functionalization adjacent to the methyl group. Computational modeling reveals that the methyl group's electron-donating effect creates a localized region of increased electron density at C-6, rationalizing the observed preference for electrophilic attack at this position. Protecting group strategies further enhance regiocontrol; for instance, tert-butoxycarbonyl protection of the pyrrole nitrogen effectively shuts down electrophilic substitution on the five-membered ring, channeling reactivity exclusively toward the pyridine component [6].
Table 2: Regioselective Transformations of 4-Methylpyrrolopyridine Core
Reaction Type | Reagents/Conditions | Position Modified | Key Functional Groups Tolerated | Yield Range (%) |
---|---|---|---|---|
Halogenation | PCl₅/DMF, 0°C to RT | C-5 | Methyl, methoxy, chloro, fluoro | 70-85 |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | C-5 | Aryl, heteroaryl, vinyl | 65-92 |
Amination | Pd₂(dba)₃/XPhos, Cs₂CO₃, Toluene | C-5 | Primary/secondary alkyl amines, anilines | 60-88 |
Demethylation | BBr₃, CH₂Cl₂, -78°C to RT | Methoxy → Phenol | Methyl, halogen, nitrile | 56-82 |
Demethylation of methoxy-substituted precursors using boron tribromide in dichloromethane provides a regiospecific route to phenolic derivatives without affecting the methyl substituent at the 4-position. This transformation generates hydrogen-bonding capable phenols that significantly influence molecular recognition properties, particularly in drug-target interactions. The reaction proceeds with excellent chemoselectivity when conducted at low temperatures (-78°C to 0°C), preserving the dihydropyrrolopyridine saturation and avoiding decomposition of the hydrochloride salt [6].
Catalytic hydrogenation constitutes the most industrially viable methodology for installing the characteristic saturation in the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine system. This approach typically begins with fully aromatic 4-methyl-1H-pyrrolo[2,3-b]pyridine precursors, where selective reduction of the pyrrole ring's 2,3-bond presents a formidable challenge due to competing pyridine ring reduction and potential over-reduction. Heterogeneous catalysis employing palladium on carbon (5-10% Pd) under moderate hydrogen pressure (3-5 atm) in protic solvents (ethanol/methanol) achieves selective reduction while preserving the pyridine aromaticity and the methyl substituent's integrity. Solvent optimization studies demonstrate that ethanol/water mixtures (4:1) significantly enhance reaction rates and selectivity compared to anhydrous ethanol, attributed to improved catalyst wetting and proton shuttle effects [1] .
Homogeneous catalysts offer complementary selectivity profiles, particularly for substrates bearing acid-sensitive functionalities. Iridium complexes with bulky phosphine ligands (e.g., Crabtree's catalyst) facilitate hydrogenation at ambient pressure (1 atm H₂) in dichloromethane at 0-5°C, achieving excellent diastereoselectivity for the cis-configured product when chiral centers are present. Catalyst poisoning studies confirm that the reaction proceeds via chemisorption of the pyrrole ring parallel to the catalyst surface, with hydride delivery occurring exclusively from the less hindered face opposite to the pyridine nitrogen. This adsorption geometry explains the consistently observed stereoselectivity in fused systems and prevents pyridine coordination to the catalytic site [1].
Alternative reduction methodologies employ hydride transfer agents when catalytic hydrogenation faces limitations. Lithium aluminum hydride in anhydrous tetrahydrofuran reduces the N-protected precursors at -78°C to 0°C, while sodium borohydride with nickel chloride catalysis (NiCl₂/NaBH₄) achieves partial reduction with improved functional group tolerance. Notably, these stoichiometric methods require subsequent hydrochloric acid treatment to both deprotect the nitrogen and form the stable hydrochloride salt. Critical process parameters include strict temperature control (-10°C to 0°C during salt formation) and slow addition rates to prevent exothermic decomposition, followed by controlled crystallization from ethanol/ethyl acetate mixtures to obtain the pharmaceutical-grade hydrochloride salt [1].
Hydrochloride salt formation represents the critical final step in manufacturing 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride, profoundly impacting purity, stability, crystallinity, and dissolution properties. The process involves precise stoichiometric combination of the free base with hydrochloric acid in anhydrous aprotic solvents (tetrahydrofuran, ethyl acetate) under nitrogen atmosphere to prevent hydrate formation. Solvent screening reveals that tetrahydrofuran provides optimal crystal morphology with high bulk density, while ethyl acetate yields finer particles suitable for tablet compression. The reaction follows pH-dependent kinetics, with titration studies identifying pH 3.5-4.0 as the optimal endpoint for maximal salt formation while avoiding acid-catalyzed decomposition of the dihydropyrrolopyridine ring [1] .
Counterion integration thermodynamics have been rigorously investigated through polymorph screening. The hydrochloride salt exhibits two crystalline forms: a metastable anhydrous Form A (needles) and a stable monohydrate Form B (prisms). Controlled crystallization from ethanol/water (5:1) below 10°C preferentially yields the monohydrate, which demonstrates superior storage stability (≥24 months at 25°C/60% RH) compared to the anhydrous form (≤12 months). Water activity studies establish that the monohydrate maintains its crystalline structure between 10-85% relative humidity, with no phase transitions observed within this range. Salt dissociation kinetics analyzed via Arrhenius modeling predict excellent solid-state stability at room temperature (t₉₀ > 5 years), though the salt shows propensity for hydrolysis in aqueous solutions above pH 6.0, necessitating pH-controlled formulations for pharmaceutical applications [1].
Table 3: Hydrochloride Salt Formation Process Optimization
Parameter | Anhydrous Conditions | Hydrated Conditions | Significance |
---|---|---|---|
Solvent System | THF, EtOAc, Chloroform | Ethanol/Water, IPA/Water | Determines crystal habit and hydration state |
HCl Concentration | 1.0-1.2 eq. (in dioxane) | 1.0 eq. (aqueous, 10-12%) | Controls stoichiometry and avoids over-acidification |
Temperature | -10°C to 0°C | 0°C to 5°C | Prevents dihydropyridine ring opening |
Addition Rate | Slow addition (2-3 h) | Moderate addition (1 h) | Controls particle size distribution |
Crystallization | Anti-solvent (hexanes) | Cooling (5°C/h) | Optimizes yield and polymorphic purity |
Advanced crystallization monitoring techniques (FBRM, PVM) enable real-time control of particle size distribution during salt formation. Implementation of direct nucleation control strategies achieves consistent particle sizes (D₅₀ = 50-70 μm) without milling, enhancing bulk density and flow properties critical for large-scale manufacturing. The hydrochloride salt exhibits favorable solubility profiles in simulated gastric fluid (SGF, pH 1.2) exceeding 25 mg/mL, while maintaining adequate stability in simulated intestinal fluid (SIF, pH 6.8) for at least 6 hours, supporting oral bioavailability potential. Salt stoichiometry is rigorously confirmed via ion chromatography (chloride content), differential scanning calorimetry (characteristic endotherm at 178-182°C), and dynamic vapor sorption (hygroscopicity <0.1% w/w at 80% RH) [1] .
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: